molecular formula C13H13F3N4O B7449608 N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

Cat. No. B7449608
M. Wt: 298.26 g/mol
InChI Key: MUGRKXPWRNTPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first synthesized by Takeda Pharmaceutical Company Limited in 2006 and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide works by inhibiting the signaling pathway of TLR4, which is a key component of the innate immune system. TLR4 is activated by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the production of pro-inflammatory cytokines and chemokines. N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide binds to a specific site on TLR4 and prevents its activation, thereby reducing the production of inflammatory mediators.
Biochemical and Physiological Effects
N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in various disease models. In sepsis, N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and improve survival rates. In cancer, N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been shown to inhibit tumor growth and metastasis by reducing the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been shown to inhibit the production of autoantibodies and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide in lab experiments is its specificity for TLR4 signaling, which allows for more precise manipulation of the immune response. However, one of the limitations of using N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.

Future Directions

There are several future directions for research on N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide, including:
1. Development of more potent and selective TLR4 inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the mechanisms underlying the anti-inflammatory and immunomodulatory effects of N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide.
4. Development of combination therapies using N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide and other immune modulators for the treatment of cancer and autoimmune diseases.
5. Investigation of the potential use of N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide as a biomarker for the diagnosis and prognosis of various diseases.

Synthesis Methods

The synthesis of N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyridine with ethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 3-(trifluoromethyl)pyrazole-5-carboxylic acid to yield N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide.

Scientific Research Applications

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune diseases. In sepsis, N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been shown to inhibit the production of inflammatory cytokines and improve survival rates in animal models. In cancer, N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been shown to inhibit tumor growth and metastasis by blocking TLR4 signaling. In autoimmune diseases, N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been shown to inhibit the production of autoantibodies and reduce inflammation.

properties

IUPAC Name

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O/c1-3-20(9-4-6-17-7-5-9)12(21)10-8-11(13(14,15)16)19(2)18-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRKXPWRNTPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=NC=C1)C(=O)C2=NN(C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.